![molecular formula C19H18N2O3 B2371963 Ethyl 2-cyano-3-(3-phenylmethoxyanilino)prop-2-enoate CAS No. 909512-78-3](/img/structure/B2371963.png)
Ethyl 2-cyano-3-(3-phenylmethoxyanilino)prop-2-enoate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate was prepared by reacting the lithium salt of ethyl cyanoacetate with (Z)-O-methyl-4-chlorobenzohydroximoyl fluoride .Molecular Structure Analysis
The molecular structure of this compound involves several interesting interactions. Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate utilizes a rare N⋯π interaction, two C–H⋯N and two C–H⋯O hydrogen bonds forming a zigzag double-ribbon .Scientific Research Applications
- Entacapone is a catechol-O-methyltransferase (COMT) inhibitor . It enhances the bioavailability of L-DOPA , a common treatment for Parkinson’s disease (PD). By inhibiting COMT, entacapone prolongs the effects of L-DOPA, improving motor symptoms in PD patients .
- Crystallographic and NMR studies have explored its structure and metabolites, including the Z-isomer, a significant human metabolite of the E-isomer .
- Ethyl 2-cyano-3-(3-phenylmethoxyanilino)prop-2-enoate undergoes amine-mediated demethylation under mild conditions. This process is crucial for synthesizing entacapone .
- Other related compounds, such as ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate, have also been studied for demethylation .
- Preliminary investigations suggest that some entacapone analogues exhibit in vitro activity against TB and dengue .
- Entacapone has been developed as an adjunct therapy for PD patients. Its efficacy lies in its ability to enhance L-DOPA’s effects by inhibiting COMT .
- Crystallographic studies have revealed the isomer structure of entacapone, shedding light on its pharmacological properties .
Parkinson’s Disease Treatment
Demethylation Studies
In Vitro Activity Against Tuberculosis (TB) and Dengue
Pharmaceutical Development
Structural Insights
Organic Salts Formation
Mechanism of Action
Target of Action
Cyanoacetic acid hydrazide, a related compound, has been noted for its versatility as an intermediate for the synthesis of a wide variety of heterocyclic compounds .
Mode of Action
It’s worth noting that related compounds, such as cyanoacetohydrazides, have been used in the synthesis of heterocyclic compounds via different types of reactions, including cyclocondensation and cyclization .
Biochemical Pathways
Related compounds have been used in the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest .
Result of Action
It’s worth noting that related compounds have been used in the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest .
properties
IUPAC Name |
ethyl 2-cyano-3-(3-phenylmethoxyanilino)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-2-23-19(22)16(12-20)13-21-17-9-6-10-18(11-17)24-14-15-7-4-3-5-8-15/h3-11,13,21H,2,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGMXIITUYMRSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=CC=C1)OCC2=CC=CC=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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